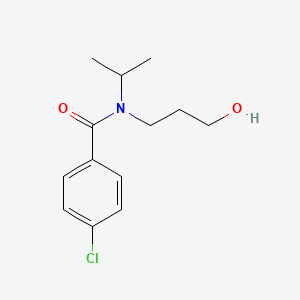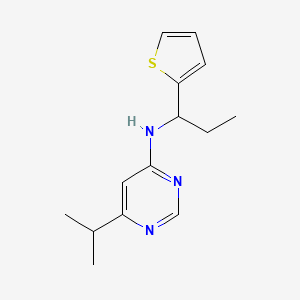
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) and has been shown to have potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves its inhibition of this compound. This compound are enzymes that are involved in the regulation of the cell cycle, and their dysregulation is a common feature of many types of cancer. By inhibiting this compound, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. By inhibiting this compound, it can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against this compound, its potential applications in cancer treatment, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of this compound for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as Alzheimer's disease. Finally, more research is needed to assess the potential toxicity of this compound and to develop safer and more effective treatments.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-cyclopentylethylamine, which is reacted with 2,6-dichloropyridine-4-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-6-chloropyridine to form the final product.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of this compound, which are enzymes that play a critical role in cell cycle regulation. By inhibiting this compound, this compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Propiedades
IUPAC Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-11-7-10(8-12(15)17-11)13(18)16-6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNVHVLVGOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)



![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)